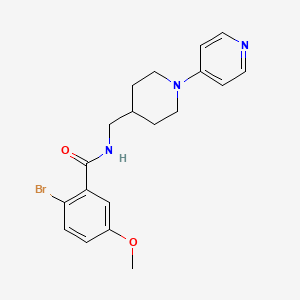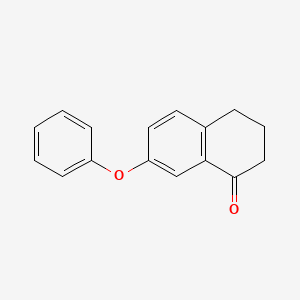
4-メトキシ-3-(N-(3-メチル-1-(1H-1,2,3-トリアゾール-1-イル)ブタン-2-イル)スルファモイル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C16H22N4O5S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 4-メトキシ-3-(N-(3-メチル-1-(1H-1,2,3-トリアゾール-1-イル)ブタン-2-イル)スルファモイル)安息香酸メチルは、抗がん剤としての有望性を示しています。研究者らは、特に細胞増殖の阻害とアポトーシスの誘導において、癌細胞株に対するその効果を調査してきました。 その作用機序と潜在的な臨床応用を解明するためには、さらなる研究が必要です .
- この化合物のスルファモイル基は、潜在的な抗菌活性を示唆しています。研究者らは、細菌、真菌、およびその他の病原体に対するその有効性を調査してきました。 その作用機序と既存の抗生物質との相乗効果を調査することは、新しい治療戦略につながる可能性があります .
- 4-メトキシ-3-(N-(3-メチル-1-(1H-1,2,3-トリアゾール-1-イル)ブタン-2-イル)スルファモイル)安息香酸メチルは、抗炎症作用を示す可能性があります。研究では、炎症経路、サイトカイン産生、組織損傷への影響が調査されています。 その抗炎症メカニズムを理解することは、薬物開発の情報を提供する可能性があります .
- 研究者らは、この化合物の鎮痛効果を調査してきました。それは、痛みの経路を調節する可能性があり、痛みの管理のための候補となっています。 痛覚の知覚に関与する受容体との相互作用を調査することが重要です .
- この化合物のトリアゾール部分は、ドラッグデリバリーシステムのリンカーとして役立ちます。研究者らは、プロドラッグ、ナノ粒子、または標的化されたドラッグキャリアにおけるその使用を調査してきました。 その安定性、溶解性、バイオアベイラビリティは、重要な考慮事項です .
- 4-メトキシ-3-(N-(3-メチル-1-(1H-1,2,3-トリアゾール-1-イル)ブタン-2-イル)スルファモイル)安息香酸メチルは、インドール環とトリアゾール環の両方を含んでいます。これらの複素環式モチーフは、医薬品化学において重要です。 研究者らは、この化合物を、さまざまな生物活性を有する新規誘導体の合成のためのビルディングブロックとして使用してきました .
抗がん活性
抗菌特性
抗炎症効果
鎮痛の可能性
ドラッグデリバリーシステム
複素環式合成
要約すると、「4-メトキシ-3-(N-(3-メチル-1-(1H-1,2,3-トリアゾール-1-イル)ブタン-2-イル)スルファモイル)安息香酸メチル」は、癌研究、抗菌療法、炎症の管理、および薬物送達において有望です。その独特の構造的特徴は、さらなる調査と開発のための魅力的なターゲットとなっています。 🌟 .
作用機序
Mode of action
Many indole derivatives and 1,2,3-triazoles work by binding to their targets and modulating their activity .
Biochemical pathways
Without specific information on “methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate”, it’s hard to say which biochemical pathways it might affect. Indole derivatives and 1,2,3-triazoles can influence a wide range of biochemical pathways depending on their specific structures and targets .
Result of action
Many indole derivatives and 1,2,3-triazoles have been found to have significant biological activity, including anticancer, antimicrobial, and anti-inflammatory effects .
特性
IUPAC Name |
methyl 4-methoxy-3-[[3-methyl-1-(triazol-1-yl)butan-2-yl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-11(2)13(10-20-8-7-17-19-20)18-26(22,23)15-9-12(16(21)25-4)5-6-14(15)24-3/h5-9,11,13,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGPCGFKJTWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
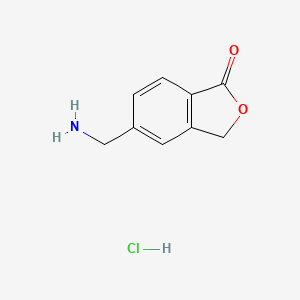

![1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2546005.png)

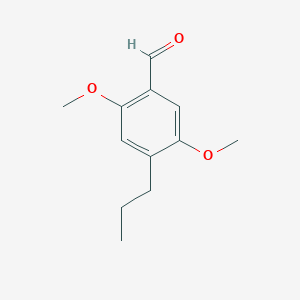
![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)
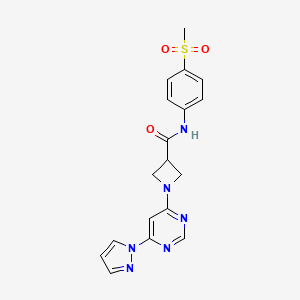
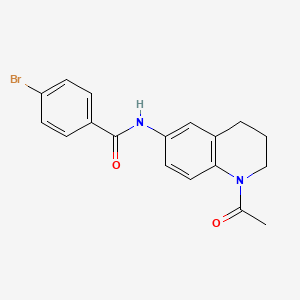
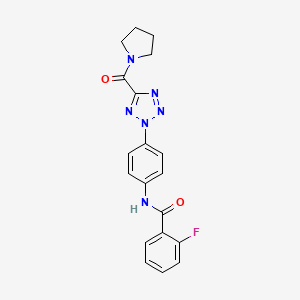
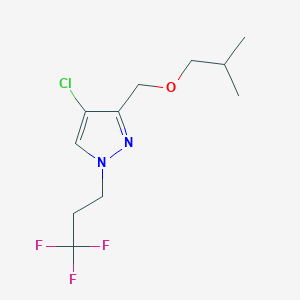
![N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2546019.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)
